molecular formula C9H6O2 B3119677 5-Ethynyl-2-hydroxybenzaldehyde CAS No. 252771-08-7

5-Ethynyl-2-hydroxybenzaldehyde

Cat. No.: B3119677
CAS No.: 252771-08-7
M. Wt: 146.14 g/mol
InChI Key: PQXSLYBFDHBCSW-UHFFFAOYSA-N
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Description

5-Ethynyl-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C9H6O2 . It has a molecular weight of 146.15 . The IUPAC name for this compound is this compound .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C . The compound appears as a white to light yellow solid .

Scientific Research Applications

Multicomponent Reactions in Heterocycle Synthesis

5-Ethynyl-2-hydroxybenzaldehyde, similar to its derivative salicylaldehyde, plays a significant role in the synthesis of heterocyclic systems through multicomponent reactions (MCRs). These reactions are vital in producing a variety of heterocyclic compounds, which are crucial in pharmaceuticals and industrial processes (Heravi et al., 2018).

Radical Scavenging Activity

Studies have focused on the radical scavenging activities of hydroxybenzaldehydes, including derivatives like this compound. These compounds, owing to their molecular structure, show potential in antioxidant activities, which can be evaluated using various computational and experimental methods (Nenadis & Tsimidou, 2012).

Water Sample Analysis

Derivatives of 2-hydroxybenzaldehyde, which this compound is closely related to, have been used in developing methods for extracting and detecting trace amounts of copper in water samples. This application is crucial in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Spectroscopic Analysis

The study of spectroscopic properties of compounds like this compound and its derivatives provides valuable insights into their molecular structure and potential applications in various fields, including material science and pharmaceuticals. This includes investigations using techniques like FT-IR, UV-vis, and NMR spectroscopy (Temprado et al., 2008).

Synthesis and Characterization of Complexes

The ability of hydroxybenzaldehyde derivatives to form complexes with metals like copper and nickel has been explored, revealing potential applications in fields like catalysis, material science, and pharmaceuticals. These studies involve the synthesis and characterization of various metal complexes (Ülküseven et al., 2008).

Sensor Development

Derivatives of hydroxybenzaldehyde, akin to this compound, are used in developing sensors for detecting metal ions like copper. This application is significant in environmental monitoring and clinical diagnostics (Gao et al., 2014).

Safety and Hazards

5-Ethynyl-2-hydroxybenzaldehyde is classified as a warning hazard according to GHS07 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

5-ethynyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-3-4-9(11)8(5-7)6-10/h1,3-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXSLYBFDHBCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665444
Record name 5-Ethynyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252771-08-7
Record name 5-Ethynyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethynyl-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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